4-Methyl-2-oxo-2H-1-benzopyran-7-yl laurate
Description
4-Methyl-2-oxo-2H-1-benzopyran-7-yl laurate (CAS 66185-71-5) is a coumarin-derived ester with the molecular formula C₂₂H₃₀O₄ and a molecular weight of 358.478 g/mol . The compound features a coumarin core (4-methyl-2-oxo-2H-1-benzopyran) esterified with lauric acid (C₁₂H₂₄O₂), contributing to its hydrophobic character, as evidenced by a LogP value of 6.45 . It is primarily utilized in analytical chemistry for reverse-phase (RP) HPLC separations using the Newcrom R1 column, which minimizes silanol activity for improved resolution . The method employs a mobile phase of acetonitrile, water, and phosphoric acid, adaptable for MS-compatible applications by substituting phosphoric acid with formic acid . Its scalability also makes it suitable for preparative separations in pharmacokinetics .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) dodecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-3-4-5-6-7-8-9-10-11-12-21(23)25-18-13-14-19-17(2)15-22(24)26-20(19)16-18/h13-16H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDECSHRKPUAALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216372 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66185-71-5 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66185-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066185715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.188 | |
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Biological Activity
4-Methyl-2-oxo-2H-1-benzopyran-7-yl laurate, a synthetic derivative of umbelliferone, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.
- Molecular Formula : C22H30O4
- Molecular Weight : 358.478 g/mol
- CAS Number : 66185-71-5
- LogP : 6.45 (indicating high lipophilicity)
These properties suggest that the compound may have significant interactions within biological systems, particularly in lipid-rich environments.
Target and Mode of Action
This compound primarily targets hyaluronan (HA) synthesis. HA is a critical component of the extracellular matrix involved in various pathological conditions such as inflammation and cancer. The compound acts as an inhibitor of HA synthesis, disrupting normal tissue function and cell signaling pathways, which can lead to beneficial effects in inflammatory diseases and malignancies .
Biochemical Pathways
The inhibition of HA synthesis by this compound affects several biochemical pathways:
- Cell Signaling : Disruption of HA impacts cell migration and communication.
- Inflammatory Response : By downregulating pro-inflammatory cytokines such as TNF-α and IL-6, it may alleviate symptoms associated with inflammatory conditions .
Pharmacokinetics
Upon administration, this compound is metabolized into bioactive metabolites, including 4-methylumbelliferyl glucuronide (4-MUG). This metabolic pathway enhances its therapeutic potential by maintaining bioactivity in the body .
Anti-inflammatory Effects
Research has demonstrated that derivatives of umbelliferone, including 4-Methyl-2-oxo-2H-1-benzopyran derivatives, exhibit significant anti-inflammatory properties. In animal models, administration of umbelliferone has shown to reduce ear edema and oxidative stress through modulation of the Nrf2 pathway .
Antioxidant Properties
The compound's structure allows it to scavenge reactive oxygen species (ROS), contributing to its antioxidant activity. This property is essential for protecting cells from oxidative damage, which is implicated in various diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of umbelliferone derivatives:
- Ulcerative Colitis Model :
- Cancer Research :
- Dermatological Applications :
Comparison with Similar Compounds
4-Methyl-2-oxo-2H-1-benzopyran-7-yl Butyrate
- Molecular Formula: Not explicitly provided, but the butyrate ester replaces laurate with a shorter C₄ chain.
- Properties : Expected to have a lower molecular weight and LogP compared to the laurate derivative due to reduced hydrophobicity.
4-Methyl-2-oxo-2H-1-benzopyran-7-yl p-Guanidinobenzoate Hydrochloride
- Structure: Combines the coumarin core with a p-guanidinobenzoate group.
- Properties : Enhanced polarity due to the guanidinium moiety, likely reducing LogP compared to the laurate ester.
4-Methyl-2-oxo-2H-1-benzopyran-7-yl α-L-Idopyranosiduronic Acid Cyclohexylammonium Salt
- Structure : Features a glycosiduronic acid moiety linked to the coumarin core.
- Properties : Higher molecular weight (451.47 g/mol ) and increased water solubility due to the carbohydrate group .
Lauric Acid-Derived Esters
D-Glucose Laurate and D-Xylose Laurate Monoesters
- Synthesis : Enzymatic transesterification studies show higher conversion rates for D-glucose laurate (97% with 300 mM methyl laurate) compared to D-xylose laurate (17%), highlighting substrate specificity in esterification .
- Properties : Sugar laurates exhibit amphiphilic behavior, enabling applications in bioremediation and surfactants, unlike the purely hydrophobic coumarin laurate .
Ethyl Laurate
- Molecular Formula : C₁₄H₂₈O₂ (MW 228.37 g/mol).
- Properties : Lower molecular weight and LogP (~4.5) than the coumarin laurate.
- Applications : Key flavor compound in fermented foods (e.g., fish sauce), contributing winey and fruity aromas .
Functional and Industrial Comparisons
Analytical Utility
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl laurate is optimized for RP-HPLC with Newcrom R1 columns, leveraging its high LogP for retention .
- In contrast, ethyl laurate is analyzed via gas chromatography (GC) due to its volatility, reflecting differences in analytical workflows .
Bioremediation and Material Science
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-2-oxo-2H-1-benzopyran-7-yl laurate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via esterification between 4-methyl-2-oxo-2H-1-benzopyran-7-ol (4-methylumbelliferone) and lauroyl chloride. Optimization involves adjusting molar ratios (e.g., 1:1.2 for lauroyl chloride to substrate) and using anhydrous conditions with pyridine as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC, with purification via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm ester linkage formation (e.g., carbonyl resonance at ~170 ppm for the ester group).
- HPLC : Reverse-phase C18 column with UV detection at 320 nm (λmax for coumarin derivatives).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C22H28O4 is ~356.43).
Calibrate instruments with reference standards from pharmaceutical-grade suppliers .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is sensitive to hydrolysis due to the ester moiety. Store at –20°C in amber vials under inert gas (e.g., argon) to prevent oxidative degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation kinetics, monitoring via HPLC for free 4-methylumbelliferone as a degradation marker .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives or analogs of this compound with enhanced bioactivity?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model electronic properties (HOMO-LUMO gaps, electrostatic potential surfaces). Pair with molecular docking against target enzymes (e.g., lipases or esterases) to predict binding affinities. Validate predictions via synthesis and in vitro assays, iterating with experimental feedback to refine computational models .
Q. What experimental strategies resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer : Systematic solubility studies using a Design of Experiments (DoE) approach:
- Factors : Solvent polarity (log P), temperature (25–60°C), and pH (3–9).
- Response : Saturation concentration measured via UV-Vis spectrophotometry.
Analyze data using ANOVA to identify dominant factors. For polar solvents (e.g., DMSO), solubility increases with temperature (ΔGsol < 0), while in nonpolar solvents (e.g., hexane), solubility is negligible. Document solvent-solute interactions via molecular dynamics simulations .
Q. How can researchers elucidate the enzymatic hydrolysis mechanism of this compound in biological systems?
- Methodological Answer : Use stopped-flow kinetics with fluorogenic assays (monitor 4-methylumbelliferone release at λex/λem = 360/450 nm). Identify rate-limiting steps via Michaelis-Menten parameters (Km, Vmax) and inhibition studies (e.g., with serine hydrolase inhibitors like PMSF). Complementary LC-MS/MS analysis detects transient acyl-enzyme intermediates .
Q. What advanced techniques validate the compound’s reactivity under catalytic conditions (e.g., lipase-mediated transesterification)?
- Methodological Answer : Employ immobilized lipases (e.g., Candida antarctica Lipase B) in organic media (e.g., tert-butanol). Monitor reaction progress via <sup>1</sup>H NMR or GC-MS for ester exchange products. Optimize enantioselectivity by screening solvent systems (e.g., ionic liquids vs. supercritical CO2) and correlating with enzyme-substrate MD simulations .
Methodological Notes for Data Interpretation
- Contradiction Analysis : Discrepancies in solubility or reactivity data often arise from solvent impurities or varying analytical protocols. Cross-validate using orthogonal methods (e.g., NMR vs. HPLC).
- Experimental Design : Prioritize fractional factorial designs (e.g., Taguchi methods) to minimize trials while maximizing data robustness, especially for multi-variable systems like catalytic reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
